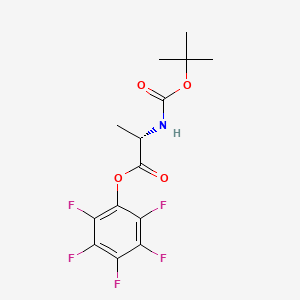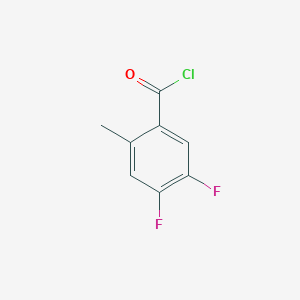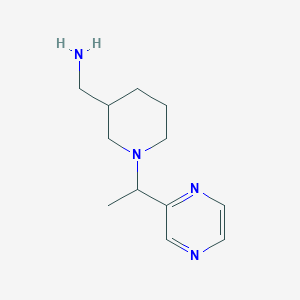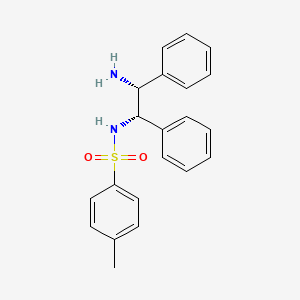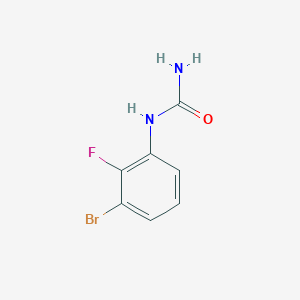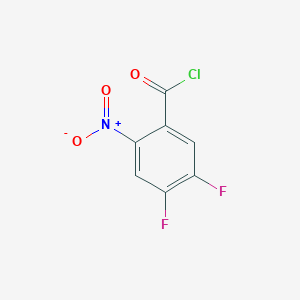
4,5-Difluoro-2-nitrobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 4 and 5 positions and a nitro group at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4,5-Difluoro-2-nitrobenzoyl chloride typically involves the nitration of 4,5-difluorobenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of hazardous incidents .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Difluoro-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted benzoyl derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Substituted Benzoyl Derivatives: Formed from substitution reactions.
Amino Derivatives: Formed from reduction of the nitro group.
Oxidized Products: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The nitro group can participate in electron transfer processes, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Difluoro-2-nitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
4,5-Difluoro-2-aminobenzoyl Chloride: Similar structure but with an amino group instead of a nitro group.
4,5-Difluoro-2-nitrobenzyl Alcohol: Similar structure but with an alcohol group instead of a chloride
Uniqueness
4,5-Difluoro-2-nitrobenzoyl chloride is unique due to its combination of fluorine and nitro substituents, which impart distinct electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
129951-46-8 |
|---|---|
Molekularformel |
C7H2ClF2NO3 |
Molekulargewicht |
221.54 g/mol |
IUPAC-Name |
4,5-difluoro-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-4(9)5(10)2-6(3)11(13)14/h1-2H |
InChI-Schlüssel |
XMDTVBHFULRTBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


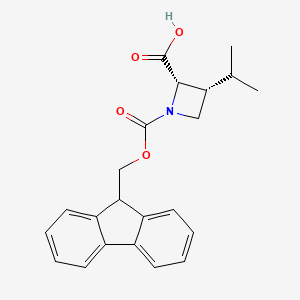

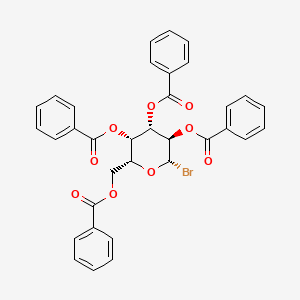
![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)
